3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a fluoro-substituted benzotriazinone moiety, and a benzamide structure
Preparation Methods
The synthesis of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzotriazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro substituent: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the cyano group: This can be done via nucleophilic substitution reactions.
Formation of the benzamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the cyano group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide include other benzotriazinone derivatives and fluoro-substituted benzamides These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Properties
IUPAC Name |
3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOCDSHJGJFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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